molecular formula C5H8BrCl3N2 B13845089 4-Bromo-5-(chloromethyl)-1-methyl-1H-pyrazole Dihydrochloride

4-Bromo-5-(chloromethyl)-1-methyl-1H-pyrazole Dihydrochloride

Cat. No.: B13845089
M. Wt: 282.4 g/mol
InChI Key: AXJUKYSCNJCRHH-UHFFFAOYSA-N
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Description

4-Bromo-5-(chloromethyl)-1-methyl-1H-pyrazole Dihydrochloride is a heterocyclic compound that contains both bromine and chlorine atoms. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-(chloromethyl)-1-methyl-1H-pyrazole Dihydrochloride typically involves the halogenation of pyrazole derivatives. One common method includes the reaction of 1-methyl-1H-pyrazole with bromine and chloromethyl reagents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(chloromethyl)-1-methyl-1H-pyrazole Dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and various organic solvents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated pyrazole derivatives, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

4-Bromo-5-(chloromethyl)-1-methyl-1H-pyrazole Dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Bromo-5-(chloromethyl)-1-methyl-1H-pyrazole Dihydrochloride involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-(chloromethyl)-1-methyl-1H-pyrazole Dihydrochloride is unique due to its specific combination of bromine and chlorine atoms, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C5H8BrCl3N2

Molecular Weight

282.4 g/mol

IUPAC Name

4-bromo-5-(chloromethyl)-1-methylpyrazole;dihydrochloride

InChI

InChI=1S/C5H6BrClN2.2ClH/c1-9-5(2-7)4(6)3-8-9;;/h3H,2H2,1H3;2*1H

InChI Key

AXJUKYSCNJCRHH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Br)CCl.Cl.Cl

Origin of Product

United States

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